3-(Dibutylamino)-1-(1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl)propan-1-one is a complex organic compound with the molecular formula and a CAS number of 81760-57-8. This compound features a dibutylamino group, which is known for its role in enhancing the lipophilicity and biological activity of organic molecules. The presence of a 1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl moiety contributes to its unique chemical properties, including potential applications in medicinal chemistry and material science.
The synthesis of 3-(dibutylamino)-1-(1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl)propan-1-one typically involves multi-step organic synthesis techniques:
The compound has potential applications in various fields:
Interaction studies involving 3-(dibutylamino)-1-(1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl)propan-1-one are essential to understand its pharmacodynamics and pharmacokinetics. Potential interactions include:
Several compounds share structural similarities with 3-(dibutylamino)-1-(1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl)propan-1-one. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 3-(Diethylamino)-1-(1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl)propan-1-one | C25H26Cl2F3N | Similar structure but with ethyl groups | Potentially lower lipophilicity compared to dibutyl derivative |
| 4-(Dibutylamino)-2-methylphenol | C13H19NO | Contains a hydroxyl group instead of a ketone | May exhibit different biological activities due to hydroxyl presence |
| 2-(Dibutylamino)-4-chlorophenol | C13H18ClN | Chlorinated aromatic compound | Different halogen positioning may affect reactivity and activity |
These comparisons illustrate how variations in functional groups and substituents can significantly influence the chemical behavior and potential applications of related compounds.